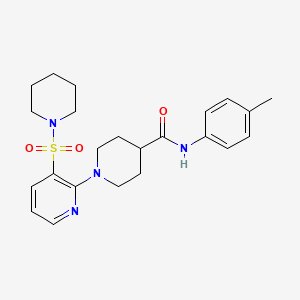
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is a versatile chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . It is known for its unique structure, which includes a phenoxy group and a thiomorpholine ring, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of phenoxyacetyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in π-π interactions with aromatic residues, while the thiomorpholine ring can form hydrogen bonds and electrostatic interactions with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one can be compared with similar compounds such as:
2-Phenoxyethan-1-one: Lacks the thiomorpholine ring, making it less versatile in forming hydrogen bonds and electrostatic interactions.
1-(Thiomorpholin-4-yl)ethan-1-one: Lacks the phenoxy group, reducing its ability to engage in π-π interactions.
2-Phenoxy-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of thiomorpholine, altering its interaction profile with molecular targets.
The unique combination of the phenoxy group and thiomorpholine ring in this compound provides a distinct advantage in terms of its interaction capabilities and versatility in various applications .
Propriétés
IUPAC Name |
2-phenoxy-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)10-15-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMMVCYGGOTSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2903956.png)

![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2903968.png)

![Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)



![N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide](/img/structure/B2903977.png)
